(8-Chloro-1-naphthylthio)acetic acid
Overview
Description
(8-Chloro-1-naphthylthio)acetic acid is a useful research compound. Its molecular formula is C12H9ClO2S and its molecular weight is 252.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Acids in Acidizing Operations
Organic acids, including acetic acid, serve as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations in the oil and gas industry. These acids are preferred due to their less corrosive nature and better performance in high-temperature applications. They are used for formation damage removal, dissolution of minerals, and as intensifiers to reduce corrosion rates in high-temperature operations. However, their main limitation is the solubility of reaction product salts. For instance, acetic and lactic acids are used to dissolve drilling mud filter cakes, and citric acid is often used as an iron sequestering agent (Alhamad et al., 2020).
Disinfection of Wastewater
Peracetic acid, closely related to acetic acid, is recognized for its strong disinfectant properties with a broad spectrum of antimicrobial activity. It is increasingly used for wastewater effluent disinfection due to its effectiveness even in the presence of heterogeneous organic matter, lack of persistent toxic or mutagenic residuals, and small dependence on pH. However, its use increases organic content in the effluent due to acetic acid formation and has a relatively high cost, which may decrease with increased production (Kitis, 2004).
Industrial Cleaning
Acetic acid is used in industrial cleaning processes, including acid cleaning, pickling, and descaling. It's part of the acidic media utilized for cleaning purposes, and its use necessitates corrosion inhibitors to prevent metallic dissolution. Organic inhibitors, especially those containing heteroatoms (O, S, N, and P) and π-electrons, are effective in preventing corrosion of metals and alloys in these acidic solutions (Goyal et al., 2018).
Fruit Growth Regulation
Naphthalene acetic acid plays a significant role in fruit growth by promoting cell division and enlargement. It enters plants through various means and enhances the growth rate and size of the fruit at harvest, thus improving fruit quality. However, high concentrations can be toxic to plants and inhibit various metabolic reactions (Singh et al., 2017).
Pervaporation Separation
Acetic acid is crucial in industries due to its extensive use and the need for its recycling after separation from aqueous streams. Pervaporation (PV) separation is a membrane-based process that has gained attention as an economical and environmentally friendly method for separating acetic acid from water. This process is particularly useful due to the difficulty of separating acetic acid and water through conventional distillation methods (Aminabhavi & Toti, 2003).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Properties
IUPAC Name |
2-(8-chloronaphthalen-1-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNAGQJVWAFQJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)O)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156029 | |
Record name | (8-Chloro-1-naphthylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-94-2 | |
Record name | 2-[(8-Chloro-1-naphthalenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Chloro-1-naphthylthio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8-Chloro-1-naphthylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8-chloro-1-naphthylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (8-CHLORO-1-NAPHTHYLTHIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876R49VV2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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